[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone
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Overview
Description
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone: is a complex organic compound that features a piperidine ring substituted with a chlorophenyl and hydroxyl group, and a pyrrole ring attached to a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The pyrrole ring is then synthesized separately and attached to the phenylmethanone moiety. The final step involves coupling the two main fragments under specific reaction conditions, such as using a suitable catalyst and maintaining a controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Properties
Molecular Formula |
C22H21ClN2O2 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-9-7-17(8-10-18)22(27)11-15-25(16-12-22)21(26)19-5-1-2-6-20(19)24-13-3-4-14-24/h1-10,13-14,27H,11-12,15-16H2 |
InChI Key |
YMISVFGMRBURPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
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